2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Description
This compound features a pyridine ring substituted with a chloro group and a complex functional group containing difluorophenyl and methyleneamino moieties
Properties
IUPAC Name |
[(E)-(2,6-difluorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2N2O2/c14-12-8(3-2-6-17-12)13(19)20-18-7-9-10(15)4-1-5-11(9)16/h1-7H/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWLOUJCADJTEA-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NOC(=O)C2=C(N=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N/OC(=O)C2=C(N=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorophenyl halide.
Formation of the Methyleneamino Group: The methyleneamino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Final Coupling: The final step involves coupling the functional groups to the pyridine ring, often using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Condensation: The methyleneamino group can participate in condensation reactions with various carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]benzene: Similar structure but with a benzene ring instead of pyridine.
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]thiophene: Similar structure but with a thiophene ring instead of pyridine.
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]furan: Similar structure but with a furan ring instead of pyridine.
Uniqueness
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine is unique due to its combination of a pyridine ring with difluorophenyl and methyleneamino functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it valuable for various applications in research and industry.
Biological Activity
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a synthetic compound characterized by a pyridine ring substituted with a chloro group and a complex functional group containing difluorophenyl and methyleneamino moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies.
The synthesis of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves several steps:
- Formation of the Pyridine Ring : This can be achieved through methods such as the Hantzsch pyridine synthesis.
- Introduction of the Chloro Group : Chlorination reactions using reagents like thionyl chloride are common.
- Attachment of the Difluorophenyl Group : This is often performed via nucleophilic aromatic substitution reactions with suitable difluorophenyl halides.
The compound's chemical reactivity includes oxidation, reduction, substitution, and condensation reactions, which can lead to various derivatives with potentially distinct biological activities.
Mechanistic Insights
Research indicates that compounds similar to 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine may act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs). For example, studies have shown that certain arylpyridines enhance responses at human α7 nAChRs when combined with agonists like nicotine, suggesting a mechanism for modulating neurotransmission .
In Vitro Studies
In vitro evaluations have demonstrated that compounds with structural similarities exhibit significant activity against various biological targets:
- Cytotoxicity : Compounds derived from similar frameworks have been tested against cancer cell lines, showing varying degrees of cytotoxic effects. For instance, certain derivatives have been reported to have half-maximal inhibitory concentrations (IC50) in the low micromolar range against specific tumor cells .
- VEGFR-2 Inhibition : Some studies have identified related compounds as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Case Studies
- Activity Against Cancer Cell Lines : A study exploring oxazolo[5,4-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against colorectal cancer cell lines, with CC50 values indicating promising therapeutic potential .
- Nicotinic Receptor Modulation : Another investigation into arylpyridine derivatives revealed their ability to enhance acetylcholine responses in oocytes expressing human α7 nAChRs, indicating their potential as therapeutic agents for sensory restoration in neurodegenerative conditions .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
